5-Chloro-3-methyl-1,2,4-triazine
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Overview
Description
5-Chloro-3-methyl-1,2,4-triazine is a heterocyclic compound belonging to the triazine family Triazines are known for their three nitrogen atoms in a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-1,2,4-triazine typically involves the chlorination of 3-methyl-1,2,4-triazine. One common method is the reaction of 3-methyl-1,2,4-triazine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-methyl-1,2,4-triazine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the nitrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.
Electrophilic Addition: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted triazines, where the chlorine atom is replaced by the nucleophile.
Electrophilic Addition: The products are typically addition compounds with electrophiles added to the nitrogen atoms.
Scientific Research Applications
5-Chloro-3-methyl-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential antiviral and antitumor properties.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-1,2,4-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the production of herbicides and reactive dyes.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used in organic synthesis for amide coupling reactions.
1,3,5-Triazine: The parent compound of the triazine family, widely studied for its diverse applications.
Uniqueness
5-Chloro-3-methyl-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and chloro substituents make it a versatile intermediate for further functionalization and application in various fields.
Properties
IUPAC Name |
5-chloro-3-methyl-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c1-3-7-4(5)2-6-8-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGLUZMURQUZOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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